TrkA Enzymatic Potency: A 2.6-Fold Difference Separates the Target Compound from Clinical Leads
The target compound demonstrates a TrkA IC50 of 14.2 nM in ELISA-based assay [1]. This is 2.6-fold less potent than the clinical candidate-related analog larotrectinib (IC50 = 5.40 nM) [2]. While less potent, this intermediate affinity can be advantageous for achieving peripheral target engagement without maximally inhibiting CNS TrkA, potentially avoiding central side effects seen with pan-Trk inhibitors.
| Evidence Dimension | TrkA Enzymatic Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 14.2 nM |
| Comparator Or Baseline | Larotrectinib-related analog (BDBM200575): IC50 = 5.40 nM |
| Quantified Difference | Target is 2.6-fold less potent (14.2 nM vs 5.40 nM) |
| Conditions | ELISA assay, pH 7.5, Immulon 4HBX 384-well microtiter plates |
Why This Matters
This potency differential defines a distinct therapeutic window for probing TrkA biology in pain and inflammation models without maximal receptor saturation.
- [1] BindingDB Entry BDBM136637. Affinity Data: IC50=14.2 nM for TrkA. View Source
- [2] BindingDB Entry BDBM200575. Affinity Data: IC50=5.40 nM for TrkA. View Source
